(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]
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Overview
Description
The compound (8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1’-cyclopropane] is a complex organic molecule with a unique structure. It belongs to the class of spiro compounds, characterized by a bicyclic system where two rings are connected through a single atom. This compound is notable for its intricate stereochemistry, with multiple chiral centers contributing to its three-dimensional configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1’-cyclopropane] involves several steps, starting from simpler organic molecules. The process typically includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions, often using Friedel-Crafts alkylation or acylation.
Introduction of the spirocyclopropane ring: This is achieved through cyclopropanation reactions, using reagents like diazo compounds in the presence of metal catalysts.
Functional group modifications: Various functional groups are introduced or modified through reactions such as hydrogenation, oxidation, and reduction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale cyclization reactors: To efficiently produce the cyclopenta[a]phenanthrene core.
Continuous flow cyclopropanation systems:
Automated purification systems: To ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1’-cyclopropane]: undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1’-cyclopropane]: has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which (8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1’-cyclopropane] exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity through binding to the active site or allosteric sites.
Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Pathways: Influencing cellular signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1’-cyclopropane]: can be compared with other similar compounds, such as:
- Stigmasta-3,5-diene : Another spiro compound with a similar core structure but different functional groups.
- Ergost-5-ene, 3-methoxy- : A compound with a similar cyclopenta[a]phenanthrene core but different substituents.
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1’-cyclopropane] .
Properties
CAS No. |
53783-92-9 |
---|---|
Molecular Formula |
C26H44 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,1'-cyclopropane] |
InChI |
InChI=1S/C26H44/c1-5-8-18(2)20-10-11-21-19-17-26(15-16-26)23-9-6-7-13-25(23,4)22(19)12-14-24(20,21)3/h18-23H,5-17H2,1-4H3/t18-,19+,20-,21+,22+,23?,24-,25-/m1/s1 |
InChI Key |
ASBDXJWOQIWNKB-QJYWVCAHSA-N |
Isomeric SMILES |
CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4(CC4)C5[C@@]3(CCCC5)C)C |
Canonical SMILES |
CCCC(C)C1CCC2C1(CCC3C2CC4(CC4)C5C3(CCCC5)C)C |
Origin of Product |
United States |
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